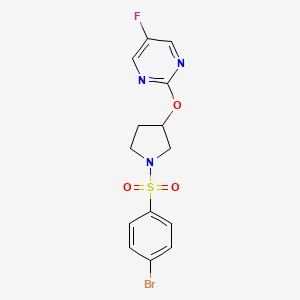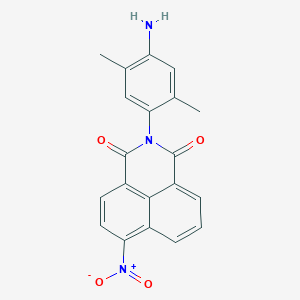
1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C13H18F2N2O3S and a molecular weight of 320.35 This compound features a piperazine ring substituted with a 3,5-difluorophenylsulfonyl group and a propan-2-ol moiety
准备方法
The synthesis of 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 3,5-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using appropriate sulfonyl chlorides under basic conditions.
Attachment of the Propan-2-ol Moiety: The final step involves the alkylation of the piperazine ring with 2-chloropropanol under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the 3,5-difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles under basic or acidic conditions. Major products formed from these reactions include ketones, sulfides, and substituted phenyl derivatives.
科学研究应用
1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.
相似化合物的比较
1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
Fluconazole: A compound with a similar difluorophenyl group, used as an antifungal agent.
Piperazine Derivatives: Compounds with a piperazine ring, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-2-4-17(5-3-16)21(19,20)13-7-11(14)6-12(15)8-13/h6-8,10,18H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJIDEOQQLHOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)



![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)

![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)


![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)


